Annamycin - 92689-49-1

Annamycin

Catalog Number: EVT-288003
CAS Number: 92689-49-1
Molecular Formula: C26H25IO11
Molecular Weight: 640.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Annamycin is a synthetic, lipophilic anthracycline antibiotic. [, ] It belongs to the class of anthracyclines, which are known for their antitumor activity. [] Annamycin is a structural analog of doxorubicin, another well-known anthracycline, but with key modifications that significantly alter its pharmacological profile. [] In scientific research, Annamycin serves as a valuable tool for studying multidrug resistance mechanisms and exploring novel therapeutic strategies for cancer treatment. []

Future Directions
  • Clinical Development: Continued clinical trials are crucial to further evaluate the safety and efficacy of Annamycin in various cancer types. [, , , ] Studies are ongoing to determine the optimal dosing regimens and explore its potential in different patient populations.

  • Mechanistic Studies: Further investigations into the precise mechanisms underlying Annamycin's reduced cardiotoxicity and ability to overcome multidrug resistance will be crucial for optimizing its therapeutic application. []

  • Drug Delivery Optimization: Exploring novel drug delivery systems and strategies for Annamycin could further enhance its tumor targeting and therapeutic index. [, ]

  • Combination Therapy Exploration: Investigating synergistic combinations of Annamycin with other targeted therapies or immunotherapies holds promise for developing more effective treatment strategies. []

Source and Classification

Annamycin is classified as a lipophilic anthracycline. It is synthesized through chemical modification of doxorubicin, aiming to exploit its anticancer properties while mitigating the risk of cardiac side effects commonly associated with traditional anthracyclines. Its lipophilicity enhances its ability to penetrate cellular membranes and target cancer cells more effectively.

Synthesis Analysis

The synthesis of Annamycin involves several critical steps that enhance yield and purity. According to recent patents, the process begins with the preparation of a fully protected precursor of Annamycin. This precursor undergoes selective deacetylation followed by purification through a series of precipitation and filtration steps.

Key Steps in Synthesis

  1. Preparation of Precursor: The initial step involves creating a silyl derivative of the Annamycin precursor.
  2. Deacetylation: The silyl protecting groups are selectively removed without damaging the core structure.
  3. Purification: The crude product is purified using silica gel filtration, significantly improving purity to over 95% through optimized precipitation methods involving solvents like tetrahydrofuran and hexane .

The improved methods allow for scalability, enabling the production of Annamycin in quantities suitable for therapeutic applications.

Molecular Structure Analysis

Annamycin's molecular formula is C27H30N2O7C_{27}H_{30}N_2O_7, and it has a molar mass of approximately 478.54 g/mol. Its structure features:

  • A doxorubicin backbone modified at specific positions to enhance lipophilicity.
  • Hydroxy groups that facilitate interactions with biological targets.
  • Iodine substitution at the 2’ position, which contributes to its unique pharmacological profile.

Structural Characteristics

  • Functional Groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups play significant roles in its reactivity and interaction with cellular targets.
  • Three-Dimensional Conformation: The spatial arrangement allows for effective binding to topoisomerase II, an essential enzyme in DNA replication.
Chemical Reactions Analysis

Annamycin participates in various chemical reactions that are crucial for its therapeutic action:

  1. Topoisomerase II Inhibition: Annamycin binds to topoisomerase II, stabilizing the enzyme-DNA complex and preventing DNA replication.
  2. Reactive Oxygen Species Generation: Similar to other anthracyclines, Annamycin can generate reactive oxygen species, contributing to its cytotoxic effects on cancer cells .
  3. Metabolism: Upon administration, Annamycin undergoes metabolic transformations leading to active metabolites such as annamycinol, which also exhibit pharmacological activity .
Mechanism of Action

Annamycin's mechanism of action primarily involves:

  • Intercalation into DNA: The compound intercalates between DNA base pairs, disrupting normal DNA function.
  • Inhibition of Topoisomerase II: By stabilizing the topoisomerase II-DNA complex, it prevents the religation step necessary for DNA repair.
  • Circumvention of Multidrug Resistance: Due to its lipophilicity and structural modifications, Annamycin can bypass common drug resistance mechanisms such as those mediated by ATP-binding cassette transporters .
Physical and Chemical Properties Analysis

Annamycin exhibits several notable physical and chemical properties:

  • Solubility: Highly lipophilic nature allows for better solubility in organic solvents compared to water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not extensively documented but is critical for formulation development.

These properties are essential for formulating effective delivery systems such as liposomal formulations that enhance bioavailability while minimizing toxicity .

Applications

Annamycin has several significant applications in clinical settings:

  • Cancer Treatment: It is primarily investigated for treating relapsed or refractory acute lymphoblastic leukemia and other malignancies resistant to conventional therapies .
  • Liposomal Formulations: Liposomal annamycin formulations are being explored in clinical trials to improve targeting and reduce systemic toxicity .
  • Research Tool: Due to its unique mechanism of action, Annamycin serves as a valuable tool in studying drug resistance mechanisms in cancer cells.
Discovery and Development of Annamycin

Historical Context and Rationale for Anthracycline Derivative Design

Anthracyclines like daunorubicin and doxorubicin emerged in the 1960s as highly effective anticancer agents but faced limitations due to dose-dependent cardiotoxicity and susceptibility to multidrug resistance (MDR). The primary mechanisms driving these limitations included:

  • Cardiotoxicity: Mediated via inhibition of topoisomerase IIβ (Top2β) in cardiomyocytes and iron-mediated reactive oxygen species (ROS) generation [2] [8].
  • MDR Mechanisms: Overexpression of efflux pumps (e.g., P-glycoprotein, P-gp/ABCB1), which reduce intracellular drug accumulation [2] [9].

Annamycin was designed to circumvent these issues through structural modifications that minimize Top2β binding while retaining potency against Top2α (the target in cancer cells) and evading P-gp recognition [1] [7]. Preclinical studies confirmed its lack of cross-resistance in MDR-positive cell lines and absence of cardiotoxicity in animal models [2] [3].

Structural Evolution from Daunorubicin and Doxorubicin Analogues

Annamycin is a 4-demethoxy derivative of doxorubicin, belonging to the "second-generation" anthracyclines. Key evolutionary changes include:

  • Demethoxylation at C-4: Removes the methoxy group, altering DNA-intercalation dynamics and reducing interactions with Top2β [7] [9].
  • C-4' Epimerization: Inverts stereochemistry at the sugar moiety, enhancing metabolic stability [7].
  • Liposomal Encapsulation: The final drug, L-Annamycin, uses a nanoparticle formulation (DMPC/DMPG liposomes) to improve solubility and tumor targeting [3] [5].

Table 1: Structural Evolution of Anthracyclines

CompoundCore ModificationsTarget Specificity
DaunorubicinNone (natural product)Top2α/Top2β
DoxorubicinC-14 hydroxylationTop2α/Top2β
AnnamycinC-4 demethoxylation; C-4' epimerization; C-2' iodinePreferential Top2α

Key Modifications: Iodination and Hydroxylation at the 2' and 3' Positions

The most critical innovations in Annamycin’s design are the C-2' iodination and C-3' hydroxylation:

  • C-3' Hydroxyl Group: Replaces the primary amine in doxorubicin. This eliminates hydrogen-bonding interactions with Top2β’s catalytic domain, reducing cardiotoxicity [7] [9]. Hydroxylation also diminishes affinity for P-gp, preventing efflux-mediated resistance [2] [9].
  • C-2' Iodine Substitution: Introduces a bulky halogen atom, increasing lipophilicity and DNA-binding affinity. This enhances potency against leukemia and sarcoma models, particularly those with MDR-1 overexpression [3] [7].

Table 2: Functional Impact of Key Modifications

ModificationChemical ConsequenceBiological Outcome
C-3' HydroxylationLoss of basic amine↓ P-gp recognition; ↓ Top2β inhibition
C-2' IodinationIncreased van der Waals volume↑ DNA intercalation; ↑ Top2α poisoning
C-4 DemethoxylationRemoval of electron-donating groupAltered DNA-binding kinetics

These modifications collectively shift Annamycin’s activity toward Top2α poisoning in cancer cells, validated by assays showing stabilized DNA-Top2α cleavage complexes and double-strand breaks [7] [9]. Unlike doxorubicin, Annamycin does not generate cardiotoxic ROS or Top2β adducts, positioning it as a mechanistically distinct anthracycline [8] [10].

Properties

CAS Number

92689-49-1

Product Name

Annamycin

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H25IO11

Molecular Weight

640.4 g/mol

InChI

InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1

InChI Key

CIDNKDMVSINJCG-GKXONYSUSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2'-iodo-3'-hydroxy-4'-epi-4-demethoxydoxorubicin
annamycin

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.